BRD5529 is a selective inhibitor of the caspase recruitment domain-containing protein 9, commonly referred to as CARD9. This compound has garnered attention for its potential therapeutic applications, particularly in modulating immune responses associated with fungal infections and inflammatory diseases. The compound was sourced from Sigma Aldrich and has been primarily studied in preclinical models to evaluate its efficacy and safety.
BRD5529 is classified as a small-molecule inhibitor targeting the CARD9 protein, which plays a crucial role in the immune system's response to fungal pathogens. The compound has been investigated for its ability to inhibit proinflammatory signaling pathways activated by β-glucans, components found in fungal cell walls. This inhibition suggests its potential use in treating conditions such as Pneumocystis pneumonia and other inflammatory disorders related to fungal infections .
The synthesis of BRD5529 involves several steps, typically utilizing established organic chemistry techniques. While specific synthetic routes are not detailed in the available literature, the compound is known to have low solubility in water and saline. Therefore, it is often prepared in a vehicle solution containing 1% Methocel™ for intraperitoneal administration in animal models .
The synthesis process usually includes:
BRD5529 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against CARD9. Although detailed structural data (such as molecular formula or 3D conformation) are not explicitly provided in the search results, it is essential to note that small-molecule inhibitors like BRD5529 typically exhibit a compact structure conducive to binding with target proteins.
The structural analysis often includes:
BRD5529 primarily functions through competitive inhibition of CARD9-mediated signaling pathways. The compound disrupts interactions between CARD9 and its upstream activators, thereby reducing proinflammatory cytokine production. Key reactions include:
The mechanism of action for BRD5529 involves its binding to CARD9, which inhibits its interaction with Dectin-1, a receptor that recognizes fungal components. This inhibition prevents the downstream activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and other proinflammatory pathways. The resulting effect is a reduction in the production of inflammatory cytokines, which is crucial for managing excessive immune responses during fungal infections .
BRD5529 exhibits several notable physical and chemical properties:
Relevant data concerning these properties are typically gathered through standard laboratory analyses such as high-performance liquid chromatography (HPLC) and spectroscopic methods.
BRD5529 has significant potential applications in scientific research and therapeutic development:
CARD9 operates downstream of C-type lectin receptors (CLRs), particularly Dectin-1, Dectin-2, and Mincle, which recognize β-glucans in fungal cell walls. Upon ligand binding, CLRs activate spleen tyrosine kinase (SYK), which phosphorylates protein kinase Cδ (PKCδ). This cascade triggers the assembly of the CARD9-BCL10-MALT1 (CBM) signalosome, ultimately activating transcription factors NF-κB and MAPK (p38/JNK) that drive proinflammatory cytokine production (IL-1β, IL-6, TNF-α) [2] [4] [9].
The physiological importance of this pathway is evident in human genetic studies: CARD9 deficiency renders individuals highly susceptible to invasive fungal infections (e.g., candidiasis, aspergillosis). Mouse models confirm that Card9⁻/⁻ mice exhibit impaired neutrophil recruitment and cytokine production upon fungal challenge, leading to uncontrolled pathogen proliferation [4] [9]. This pathway is not redundant; while other PRRs (e.g., TLRs) contribute to antifungal immunity, the CARD9 axis is indispensable for early innate control of fungi.
Aberrant CARD9 signaling underlies diverse pathologies beyond fungal infections:
Table 1: Diseases Linked to CARD9 Dysregulation
Disease Category | Specific Condition | CARD9 Involvement |
---|---|---|
Fungal Infections | Invasive candidiasis | Loss-of-function mutations impair fungal clearance |
Autoimmune | Inflammatory bowel disease | Gain-of-function mutations increase IL-23/Th17 responses |
Respiratory | Pneumocystis pneumonia | Mediates β-glucan-induced lung inflammation |
Metabolic | Obesity, Type 2 diabetes | Promotes adipose tissue inflammation and insulin resistance |
Cardiovascular | Atherosclerosis | Enhances macrophage inflammation in plaques |
Targeting CARD9 offers distinct advantages over broad immunosuppressants:
BRD5529 emerged from a high-throughput screen for inhibitors disrupting CARD9-TRIM62 interaction. Biochemical characterization revealed:
Table 2: Key Chemical and Biochemical Properties of BRD5529
Property | Value | Method/Reference |
---|---|---|
CAS Number | 1358488-78-4 | Chemical registry |
Molecular Formula | C₂₅H₃₁N₅O₄ | High-resolution MS |
Molecular Weight | 465.5 g/mol | Calculated |
Solubility | Soluble in DMSO (2 mg/mL); insoluble in water/saline | Experimental testing [10] |
IC₅₀ (CARD9 inhibition) | 8.6 µM | In vitro ubiquitination assay |
Target Binding Affinity (Kd) | 1.8 µM | Surface plasmon resonance |
Initial preclinical studies demonstrated BRD5529’s efficacy:
Table 3: Summary of Key Preclinical Findings for BRD5529
Study Model | Key Findings | Significance |
---|---|---|
RAW macrophages | 70-80% reduction in β-glucan-induced TNF-α | Confirmed on-target inhibition of Dectin-1-CARD9 axis |
Mouse weight/toxicity | No change in daily weight, organ histopathology, or blood chemistry | Initial safety and tolerability evidence |
Mouse lung function | No alteration in static compliance or extracellular matrix transcripts | Suggested no pulmonary toxicity |
β-glucan-induced lung inflammation | >50% reduction in IL-6/TNF-α after pretreatment | Demonstrated in vivo efficacy against fungal component-driven inflammation |
These findings position BRD5529 as a promising prototype for a new class of immunomodulators targeting CARD9-dependent inflammation, warranting further development for conditions like PCP, IBD, and other CARD9-driven pathologies.
Table 4: Compound Summary: BRD5529
Attribute | Detail |
---|---|
Systematic Name | 2-(4'-carbamoyl-[1,4'-bipiperidin]-1'-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid |
Synonyms | EVT-261439; BRD-5529 |
CAS Registry | 1358488-78-4 |
Molecular Formula | C₂₅H₃₁N₅O₄ |
Molecular Weight | 465.5 g/mol |
Mechanism of Action | Selective CARD9 inhibitor disrupting TRIM62-mediated ubiquitination |
Therapeutic Category | Anti-inflammatory (CARD9-targeted) |
Status | Preclinical development |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7